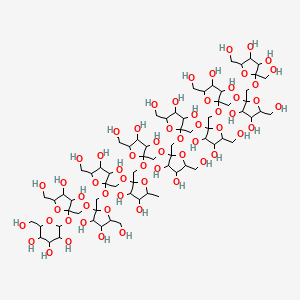
Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)6-deoxy-Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)6-deoxy-Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is a complex polysaccharide. It consists of multiple fructose units linked together with a glucose unit at the end. This compound is part of the larger family of polysaccharides, which are essential in various biological processes and have numerous applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polysaccharide involves the enzymatic polymerization of fructose units. The process typically uses fructosyltransferase enzymes, which catalyze the transfer of fructose units from donor molecules to acceptor molecules, forming the β-2,1 linkages. The reaction conditions often include a controlled pH and temperature to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of this polysaccharide can be achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the necessary enzymes for polymerization. The fermentation process is carried out in bioreactors under controlled conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This polysaccharide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the fructose units can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or methyl iodide are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Acetylated or methylated polysaccharides.
Wissenschaftliche Forschungsanwendungen
This polysaccharide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polysaccharide synthesis and degradation.
Biology: Investigated for its role in cell wall structure and function in plants.
Medicine: Explored for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of bio-based materials and as a thickening agent in food products.
Wirkmechanismus
The mechanism by which this polysaccharide exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The β-2,1 linkages are recognized by certain enzymes that can break down the polysaccharide into its constituent sugars. These sugars can then be utilized by cells for energy or as building blocks for other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inulin: Another polysaccharide composed of fructose units with β-2,1 linkages.
Levan: A polysaccharide with β-2,6 linkages between fructose units.
Dextran: A polysaccharide composed of glucose units with α-1,6 linkages.
Uniqueness
The unique feature of “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)6-deoxy-Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is the presence of multiple β-2,1 linked fructose units and a 6-deoxy-fructose unit, which may impart distinct biological and chemical properties compared to other polysaccharides.
Eigenschaften
Molekularformel |
C72H122O60 |
|---|---|
Molekulargewicht |
1947.7 g/mol |
IUPAC-Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C72H122O60/c1-24-36(85)50(99)63(121-24,111-16-65(53(102)40(89)28(5-76)124-65)118-22-71(59(108)46(95)34(11-82)130-71)119-23-72(60(109)47(96)35(12-83)131-72)132-61-49(98)48(97)37(86)25(2-73)120-61)14-112-66(54(103)41(90)29(6-77)125-66)17-114-68(56(105)43(92)31(8-79)127-68)19-116-70(58(107)45(94)33(10-81)129-70)21-117-69(57(106)44(93)32(9-80)128-69)20-115-67(55(104)42(91)30(7-78)126-67)18-113-64(52(101)39(88)27(4-75)123-64)15-110-62(13-84)51(100)38(87)26(3-74)122-62/h24-61,73-109H,2-23H2,1H3 |
InChI-Schlüssel |
QEAMWFMADGGAET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(O1)(COC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)OCC9(C(C(C(O9)CO)O)O)OCC1(C(C(C(O1)CO)O)O)OCC1(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


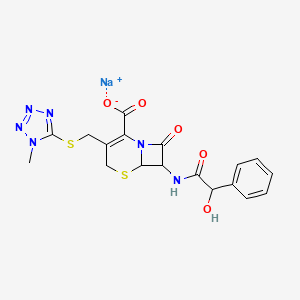

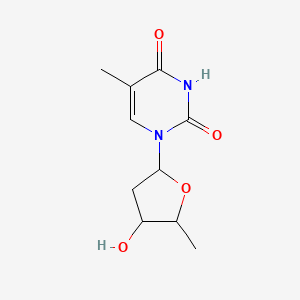
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)
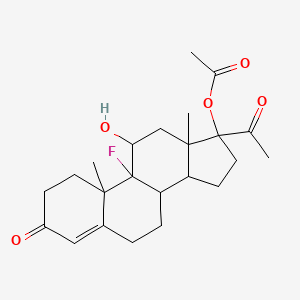
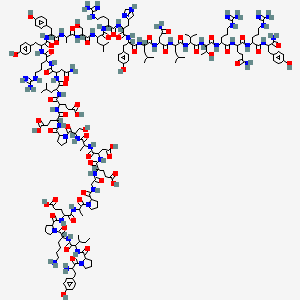

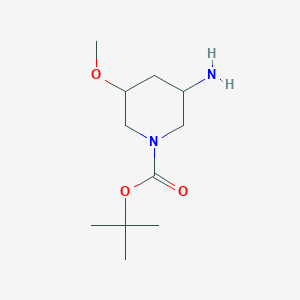
![Methyl 5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13396026.png)
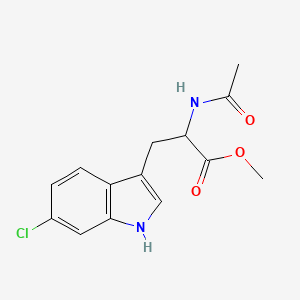
![2-Hydroxy-5-methoxy[1,4]benzoquinone](/img/structure/B13396043.png)
![1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole](/img/structure/B13396046.png)
![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)

